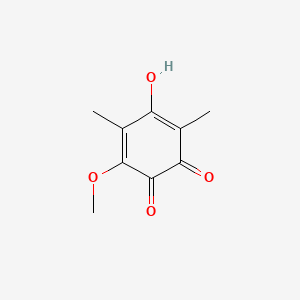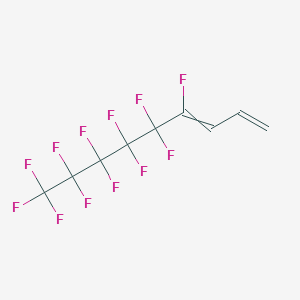
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a nonadiene backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene typically involves the fluorination of a suitable nonadiene precursor. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or xenon difluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to manage the highly exothermic nature of fluorination reactions. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated epoxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Fluorinated epoxides, ketones, or carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated alcohols or ethers.
Aplicaciones Científicas De Investigación
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Mecanismo De Acción
The mechanism by which 4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene exerts its effects is largely influenced by the presence of multiple fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, altering their catalytic activity.
Protein-Ligand Interactions: Fluorinated compounds often exhibit strong binding affinity to proteins, influencing their function and stability.
Comparación Con Compuestos Similares
4,5,5,6,6,7,7,8,8,9,9,9-Dodecafluoronona-1,3-diene can be compared with other fluorinated nonadienes such as:
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: Similar in structure but with different fluorination patterns, leading to variations in chemical reactivity and applications.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: A fluorinated diol with distinct properties and applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
74338-55-9 |
|---|---|
Fórmula molecular |
C9H4F12 |
Peso molecular |
340.11 g/mol |
Nombre IUPAC |
4,5,5,6,6,7,7,8,8,9,9,9-dodecafluoronona-1,3-diene |
InChI |
InChI=1S/C9H4F12/c1-2-3-4(10)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h2-3H,1H2 |
Clave InChI |
NUPKTKVGELCXPF-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


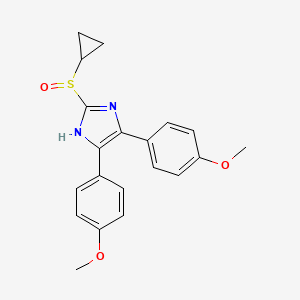
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
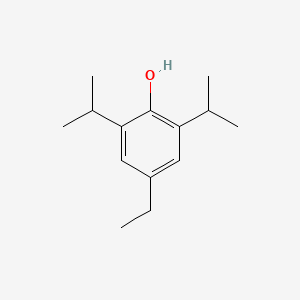

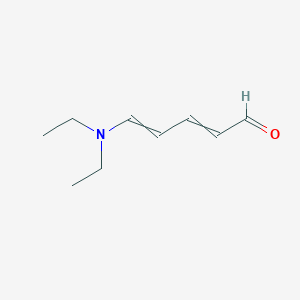
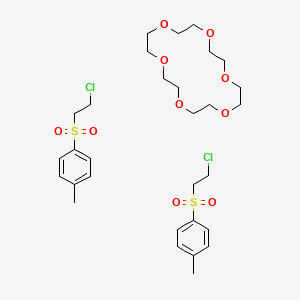
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)

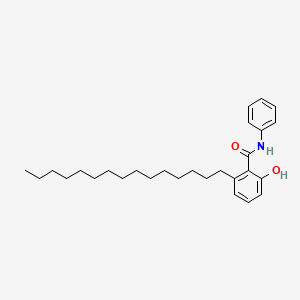



![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
